9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
This compound features a tricyclic azatricyclo framework fused with a 2-fluoro-5-nitrophenyl substituent. Such substitutions are critical for interactions with biological targets, particularly in enzyme inhibition or receptor binding .
Properties
IUPAC Name |
6-(2-fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O4/c21-17-10-9-12(23(26)27)11-18(17)22-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(22)25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJHZGOQYOJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluoro-Nitrophenyl Intermediate: This step involves the nitration of a fluorobenzene derivative to introduce the nitro group at the desired position.
Cyclization: The intermediate undergoes a series of cyclization reactions to form the tricyclic core structure. This may involve the use of strong acids or bases as catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dione functionalities, leading to the formation of more oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its distinct functional groups. The nitro group, in particular, can be reduced to an amine, which can then form covalent bonds with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigid and stable tricyclic structure.
Mechanism of Action
The mechanism of action of 9-(2-fluoro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and enzymes. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
9-(4-Ethoxyphenyl) Analog
- Structure : The phenyl ring bears a 4-ethoxy (-OCH₂CH₃) group instead of 2-fluoro-5-nitro .
- Key Differences: Electronic Effects: Ethoxy is electron-donating, reducing electrophilicity compared to the target compound’s nitro and fluoro groups. Bioactivity: Ethoxy-substituted analogs are often associated with altered pharmacokinetics, as seen in related benzazepine derivatives .
7-(4-Fluorophenyl) Bicyclo Analog
- Structure : Features a 4-fluorophenyl group attached to an 8,10-dioxa-3-azabicyclo[5.2.1]decane system .
- Key Differences :
14,14-Dimethyl-10-(2-nitrophenyl) Diazatricyclo Analog
Core Structural Variations
Dithia-Azatetracyclo Derivatives
Bioactivity and Pharmacological Implications
- Target Compound : The 2-fluoro-5-nitro substitution likely enhances reactivity in electrophilic aromatic substitution, making it a candidate for kinase or protease inhibition.
- Ethoxy Analog : May exhibit improved oral bioavailability due to higher lipophilicity but reduced potency against nitro-dependent enzymes .
- Diazatricyclo Analog : Dimethyl groups and nitro positioning could favor CNS activity but require further in vivo validation .
Comparative Data Table
Biological Activity
Structural Overview
The compound features a unique tricyclic structure with a nitrophenyl group and an azatricyclo framework. The presence of the 2-fluoro-5-nitrophenyl moiety suggests possible interactions with biological targets due to the electron-withdrawing nature of the nitro group and the fluorine atom's influence on molecular polarity and reactivity.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways. For instance, compounds that inhibit phospholipase A2 (PLA2) have been linked to anti-inflammatory effects and potential therapeutic applications in drug-induced phospholipidosis .
- Antimicrobial Properties : Some derivatives of nitrophenyl compounds exhibit significant antimicrobial activity. The nitro group can undergo reduction in microbial systems, leading to the generation of reactive intermediates that can damage cellular components .
- Cytotoxic Effects : The compound's structure may induce cytotoxicity in cancer cell lines, as observed in similar azatricyclo compounds. This cytotoxicity is often mediated through the generation of reactive oxygen species (ROS) and subsequent apoptosis induction .
Pharmacological Profiles
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of PLA2 |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related nitrophenyl compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties.
Study 2: Cytotoxic Mechanisms
In vitro studies on cancer cell lines demonstrated that the compound induced significant apoptosis via ROS generation. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, which are critical for programmed cell death.
Study 3: Enzyme Targeting
Research focused on PLA2 inhibition revealed that compounds structurally related to the target compound effectively reduced PLA2 activity by up to 80% at specific concentrations. This inhibition is significant as it correlates with reduced inflammatory responses in cellular models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
